(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
I was unable to find specific information on the molecular structure of this compound. Typically, molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.
Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds similar to the mentioned chemical have shown promising results in antitumor and antimicrobial activities. For instance, a study focused on synthesizing novel derivatives to evaluate their antitumor activities against hepatocellular carcinoma. The results indicated promising activities for certain compounds, showcasing their potential in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, synthesized compounds with a similar structure were evaluated for antimicrobial activity against various bacteria and fungi, underscoring their potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Potential in Photodynamic Cancer Therapy
Compounds with structural similarities have been explored for their utility in photodynamic therapy for cancer treatment. A study synthesized and characterized new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield and suitability as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Biochemical Evaluation for Inhibiting Enzymes
Research has been conducted on similar compounds for their role in inhibiting specific enzymes, such as kynurenine 3-hydroxylase. This study synthesized and evaluated the inhibitors' structure-activity relationship and biochemical characterization, showing their effectiveness in vitro and potential for detailed investigation in pathophysiological contexts (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Carbonic Anhydrase Inhibitory Activity
Another study synthesized novel derivatives and investigated them as inhibitors of the carbonic anhydrase isoforms. The results indicated significant inhibition for specific isoforms, emphasizing their potential in therapeutic applications (Eldehna, Abo-Ashour, Nocentini, Gratteri, Eissa, Fares, Ismael, Ghabbour, Elaasser, Abdel‐Aziz, & Supuran, 2017).
properties
IUPAC Name |
(NE)-N-[(5Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S3/c1-2-18-15(19)14(11-12-7-6-10-22-12)23-16(18)17-24(20,21)13-8-4-3-5-9-13/h3-11H,2H2,1H3/b14-11-,17-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDXYHJXXXGGV-UGCQAGLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CS2)SC1=NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=O)/C(=C/C2=CC=CS2)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((Z)-3-ethyl-4-oxo-5-(thiophen-2-ylmethylene)thiazolidin-2-ylidene)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.